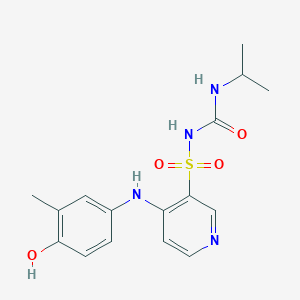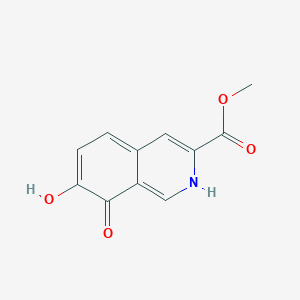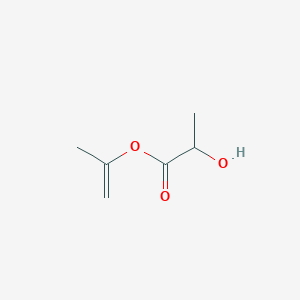
Prop-1-en-2-yl 2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-1-en-2-yl 2-hydroxypropanoate, also known as methacryloyl-L-hydroxyproline (MLHP), is a synthetic amino acid derivative that has gained significant attention in the scientific community due to its unique properties. This compound has been extensively studied for its potential use in various applications, including drug delivery systems, tissue engineering, and biomedical imaging.
Mecanismo De Acción
The mechanism of action of Prop-1-en-2-yl 2-hydroxypropanoate is not fully understood. However, it is believed that MLHP interacts with the cell membrane, leading to the release of encapsulated drugs. This interaction is thought to be mediated by the hydrophobic and hydrophilic regions of the MLHP molecule.
Efectos Bioquímicos Y Fisiológicos
Prop-1-en-2-yl 2-hydroxypropanoate has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that MLHP can enhance the cellular uptake of drugs, leading to increased efficacy. Additionally, MLHP has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Prop-1-en-2-yl 2-hydroxypropanoate in lab experiments is its ability to encapsulate drugs and deliver them to specific target sites. This makes MLHP an ideal candidate for the development of targeted drug delivery systems. However, one of the limitations of using MLHP in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on Prop-1-en-2-yl 2-hydroxypropanoate. One potential direction is the development of new drug delivery systems based on MLHP. Additionally, further research is needed to fully understand the mechanism of action of MLHP and its potential applications in the treatment of various diseases. Finally, there is a need for further research on the safety and toxicity of MLHP, particularly in vivo.
Métodos De Síntesis
Prop-1-en-2-yl 2-hydroxypropanoate can be synthesized through the reaction of methacrylic anhydride with L-hydroxyproline in the presence of a catalyst. The reaction results in the formation of MLHP, which can be purified through column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Prop-1-en-2-yl 2-hydroxypropanoate has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of MLHP is its use in drug delivery systems. Due to its unique chemical structure, MLHP can be used to encapsulate drugs and deliver them to specific target sites in the body. This makes MLHP an ideal candidate for the development of targeted drug delivery systems.
Propiedades
Número CAS |
146052-66-6 |
|---|---|
Nombre del producto |
Prop-1-en-2-yl 2-hydroxypropanoate |
Fórmula molecular |
C6H10O3 |
Peso molecular |
130.14 g/mol |
Nombre IUPAC |
prop-1-en-2-yl 2-hydroxypropanoate |
InChI |
InChI=1S/C6H10O3/c1-4(2)9-6(8)5(3)7/h5,7H,1H2,2-3H3 |
Clave InChI |
TYSWCCXRNAGISP-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OC(=C)C)O |
SMILES canónico |
CC(C(=O)OC(=C)C)O |
Sinónimos |
Propanoic acid, 2-hydroxy-, 1-methylethenyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid](/img/structure/B118016.png)
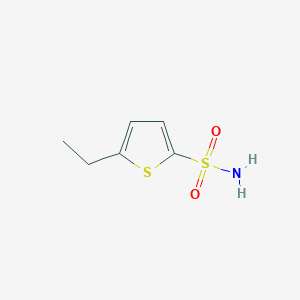
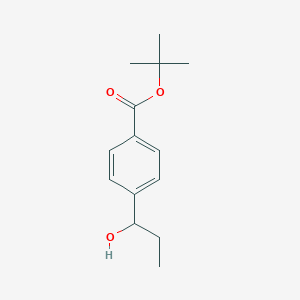
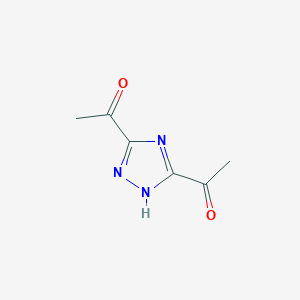
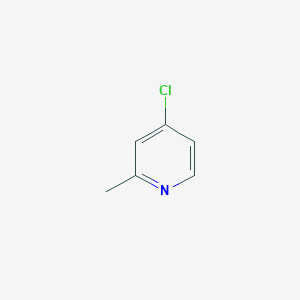
![4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one](/img/structure/B118028.png)
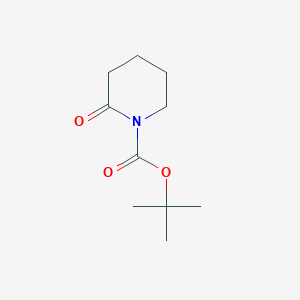
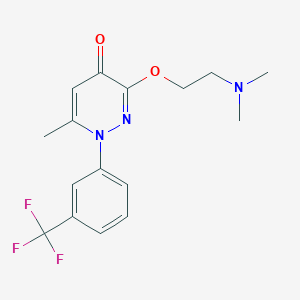
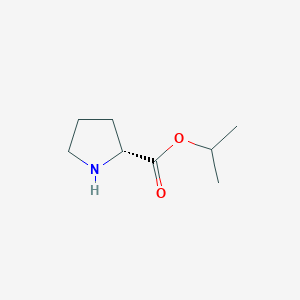
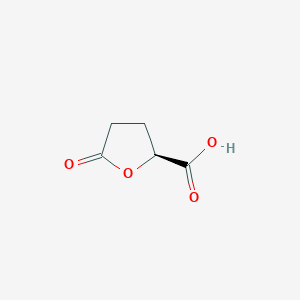
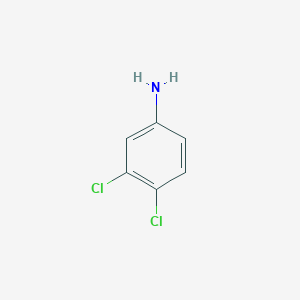
![7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B118047.png)
